Methyl trans-6-Octadecenoate
CAS No.: 52355-31-4
Cat. No.: VC13556883
Molecular Formula: C19H36O2
Molecular Weight: 296.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52355-31-4 |
|---|---|
| Molecular Formula | C19H36O2 |
| Molecular Weight | 296.5 g/mol |
| IUPAC Name | methyl (E)-octadec-6-enoate |
| Standard InChI | InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+ |
| Standard InChI Key | QRTVDKVXAFJVRU-BUHFOSPRSA-N |
| Isomeric SMILES | CCCCCCCCCCC/C=C/CCCCC(=O)OC |
| SMILES | CCCCCCCCCCCC=CCCCCC(=O)OC |
| Canonical SMILES | CCCCCCCCCCCC=CCCCCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Methyl trans-6-octadecenoate, systematically named methyl (E)-6-octadecenoate, belongs to the class of trans-fatty acid methyl esters. Its IUPAC name derives from the 18-carbon chain (octadecenoic acid) with a double bond at position 6 in the trans configuration, esterified with a methyl group. The structural formula is represented as , with the trans geometry confirmed by its isomeric SMILES notation: .
Stereoisomerism
The compound exhibits stereoisomerism, with the cis isomer (methyl cis-6-octadecenoate, CAS 2777-58-4) differing in the spatial arrangement of the double bond. The trans configuration imparts distinct physicochemical properties, such as higher melting points and reduced solubility in polar solvents compared to its cis counterpart .
Physical and Chemical Properties
Thermodynamic Properties
Key thermodynamic parameters include a melting point of and a boiling point of at 2–3 Torr . The density is , and the refractive index ranges from 1.4490 to 1.4530, indicative of its unsaturated nature .
Table 1: Physical Properties of Methyl trans-6-Octadecenoate
| Property | Value | Source |
|---|---|---|
| Melting Point | ||
| Boiling Point | (2–3 Torr) | |
| Density | ||
| Refractive Index | 1.4490–1.4530 | |
| Flash Point |
Solubility and Stability
Synthesis and Production
Industrial Synthesis
Methyl trans-6-octadecenoate is synthesized via the esterification of petroselaidic acid (trans-6-octadecenoic acid) with methanol under acidic catalysis. Petroselaidic acid itself is derived from the isomerization of petroselinic acid (cis-6-octadecenoic acid), a naturally occurring fatty acid found in coriander and parsley seed oils .
Reaction Scheme:
Purification and Quality Control
High-purity grades (>97%) are achieved through fractional distillation and chromatography, with manufacturers like TCI Chemical and Larodan offering certified products . Purity is validated using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial and Research Applications
Food and Cosmetic Industries
As a flavoring agent and emulsifier, methyl trans-6-octadecenoate enhances texture in processed foods . In cosmetics, its moisturizing properties are leveraged in skincare formulations to improve hydration and elasticity .
Biodegradable Materials
The compound’s unsaturated structure makes it a candidate for synthesizing biodegradable polymers. Research highlights its role in producing eco-friendly lubricants and packaging materials, reducing reliance on petroleum-based plastics .
Pharmaceutical Intermediates
Methyl trans-6-octadecenoate serves as a precursor in drug synthesis, particularly for lipid-based therapeutics targeting metabolic disorders. Its ester group facilitates functionalization into bioactive molecules .
Biofuel Research
Studies explore its conversion into biodiesel via transesterification, offering a renewable energy source with lower greenhouse gas emissions compared to fossil fuels .
| Parameter | Details | Source |
|---|---|---|
| GHS Hazard Codes | GHS02, GHS07, GHS08 | |
| Risk Statements | H227 (Combustible liquid) | |
| Precautionary Measures | P210, P280, P370+P378 | |
| Storage Conditions | , protected from light |
Regulatory Compliance
Methyl trans-6-octadecenoate is listed under HS Code 2916.19.5000 and complies with REACH regulations for chemical safety in the European Union .
Recent Advancements and Future Directions
Sustainable Material Development
Recent studies focus on optimizing catalytic systems for its polymerization into biodegradable plastics. For instance, zirconium-based catalysts have shown efficacy in producing high-molecular-weight polyesters .
Pharmaceutical Innovations
Ongoing research investigates its derivatization into prodrugs for enhanced drug delivery, particularly in oncology and anti-inflammatory therapies .
Environmental Impact Mitigation
Efforts to utilize methyl trans-6-octadecenoate in carbon capture technologies highlight its potential in reducing industrial carbon footprints .
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